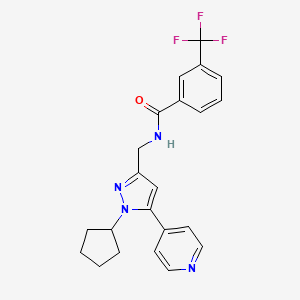

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

CAS No.: 1421471-96-6

Cat. No.: VC4580589

Molecular Formula: C22H21F3N4O

Molecular Weight: 414.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421471-96-6 |

|---|---|

| Molecular Formula | C22H21F3N4O |

| Molecular Weight | 414.432 |

| IUPAC Name | N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C22H21F3N4O/c23-22(24,25)17-5-3-4-16(12-17)21(30)27-14-18-13-20(15-8-10-26-11-9-15)29(28-18)19-6-1-2-7-19/h3-5,8-13,19H,1-2,6-7,14H2,(H,27,30) |

| Standard InChI Key | LYTUFVHCORKGTF-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4 |

Introduction

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule were not found in the provided sources, similar compounds are synthesized using the following general steps:

-

Formation of the Pyrazole Core:

-

Reacting hydrazine derivatives with β-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.

-

-

Substitution on the Pyrazole Ring:

-

Introducing the cyclopentyl group and pyridine moiety through alkylation or Suzuki coupling reactions.

-

-

Benzamide Derivative Synthesis:

-

Preparing 3-(trifluoromethyl)benzoic acid and converting it into benzoyl chloride using thionyl chloride.

-

Coupling benzoyl chloride with an amine derivative of the substituted pyrazole to form the final product.

-

Example Reaction Scheme:

These reactions are often performed under inert atmospheres (e.g., nitrogen) to prevent side reactions.

Potential Applications

The structural features of this compound suggest potential applications in drug discovery:

Anticancer Activity

Compounds containing trifluoromethyl groups and heterocyclic scaffolds have demonstrated cytotoxic activity against various cancer cell lines by targeting enzymes or DNA replication pathways .

Anti-inflammatory Potential

Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

NMR: Identifies hydrogen environments (e.g., aromatic protons on pyrazole and benzene rings).

-

NMR: Confirms carbon connectivity.

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups like amides () and trifluoromethyl ().

-

-

X-ray Crystallography:

-

Provides detailed structural confirmation if crystalline samples are available.

-

Research Findings

While specific biological data for this compound were not directly available in the sources, related compounds have shown promising results:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume